25I-NBOMe-d3 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

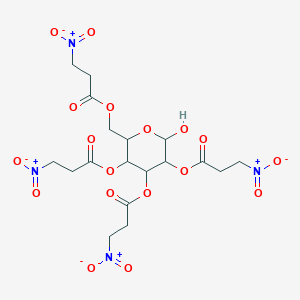

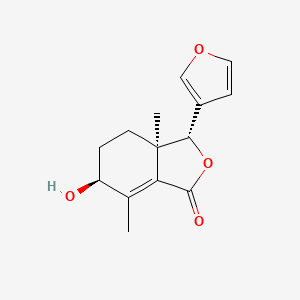

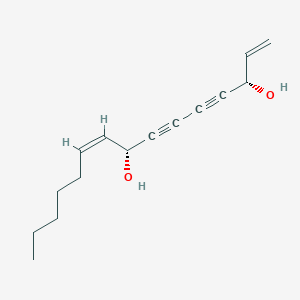

25I-NBOMe-d3 (hydrochloride) contains three deuterium atoms. It is intended for use as an internal standard for the quantification of 25I-NBOMe by GC- or LC-mass spectrometry. The serotonin 2A (5-HT2A) receptor is expressed at high density within the frontal cortex, but at lower levels in many other brain areas. It has been implicated in working memory, cognitive processes, affective disorders such as schizophrenia, and mediates the primary effects of hallucinogenic drugs. 25I-NBOMe, a derivative of the phenethylamine hallucinogen 2C-I, is a highly potent agonist for the human 5-HT2A receptor with a Ki value of 0.044 nM, making it 16-fold more potent than 2C-I. A radiolabelled form of 25I-NBOMe has been used for mapping the distribution of 5-HT2A receptors in the brain.

Applications De Recherche Scientifique

Metabolism and Detection Studies

Metabolism Profiling in Human Hepatocytes and Mice

A study by Wohlfarth et al. (2017) focused on the metabolic profile of 25I-NBOMe in human hepatocytes and an in vivo mouse model. The results showed predominant metabolism via O-demethylation, O-di-demethylation, and hydroxylation. This research aids in developing analytical methods for clinical and forensic laboratories (Wohlfarth et al., 2017).

Cytochrome P450 Enzymes in Metabolism

Nielsen et al. (2017) identified the major cytochrome P450 enzymes involved in 25I-NBOMe metabolism as CYP3A4 and CYP2D6. This study offers insights into potential drug-drug interactions when 25I-NBOMe is combined with other substances (Nielsen et al., 2017).

Analytical Detection and Characterization

Validation of Detection Methods

Nisbet et al. (2017) developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for detecting 25I-NBOMe in urine and hair, highlighting its utility for forensic toxicology (Nisbet et al., 2017).

Analytical Characterization of Derivatives

Research by Brandt et al. (2015) extensively characterized several NBOMe compounds, including 25I-NBOMe, using various mass spectrometric techniques. This provides essential data for forensic identification and differentiation of these substances (Brandt et al., 2015).

Neurochemical and Behavioral Studies

- Behavioral Effects in Rats: Miliano et al. (2019) conducted a study on the effects of 25I-NBOMe on dopaminergic and serotonergic transmissions in rats. This research contributes to understanding the compound's impact on brain chemistry and behavior (Miliano et al., 2019).

Method Development for Forensic Analysis

- Rapid Screening Method for Forensic Interest: Andrade et al. (2017) developed a rapid and sensitive screening method for identifying NBOMe compounds, including 25I-NBOMe, in forensic samples. This method uses electrochemical oxidation to detect these substances (Andrade et al., 2017).

Propriétés

Formule moléculaire |

C18H19D3INO3 · HCl |

|---|---|

Poids moléculaire |

466.8 |

InChI |

InChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3; |

Clé InChI |

IPBBLNVKGLDTML-NIIDSAIPSA-N |

SMILES |

IC1=CC(OC)=C(CCNCC2=C(OC([2H])([2H])[2H])C=CC=C2)C=C1OC.Cl |

Synonymes |

2C-I-NBOMe-d3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)